1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene
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Overview
Description
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexadiene, characterized by the presence of four methoxy groups and a tert-butyl group
Preparation Methods
The synthesis of 1-tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene typically involves the reaction of cyclohexadiene derivatives with methoxy reagents under specific conditions. One common method includes the use of tert-butyl alcohol and methanol in the presence of an acid catalyst to introduce the tert-butyl and methoxy groups, respectively. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 1-tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene involves its interaction with specific molecular targets and pathways. The methoxy groups and tert-butyl group play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene can be compared with other similar compounds, such as:
3,3,6,6-Tetramethoxycyclohexa-1,4-diene: Lacks the tert-butyl group, resulting in different reactivity and applications.
1-Tert-butyl-3,5-dichloro-4,4-dimethoxy-2,5-cyclohexadien-1-ol:
1-Bromo-3,3,6,6-tetramethoxy-1,4-cyclohexadiene: The presence of a bromine atom introduces different reactivity patterns and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
134962-83-7 |
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Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C14H24O4/c1-12(2,3)11-10-13(15-4,16-5)8-9-14(11,17-6)18-7/h8-10H,1-7H3 |
InChI Key |
QRNHSFLVOLRNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=CC1(OC)OC)(OC)OC |
Origin of Product |
United States |
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